molecular formula C25H21N3O4 B12524141 N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-methoxybenzamide

N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-methoxybenzamide

Cat. No.: B12524141
M. Wt: 427.5 g/mol
InChI Key: SWBRSNXANTVISA-WGOQTCKBSA-N
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Description

N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-methoxybenzamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse pharmacological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-methoxybenzamide typically involves the condensation of 4-hydroxy-2-oxo-1-phenylquinoline-3-carbaldehyde with 4-methoxybenzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: These compounds share a similar quinoline core structure and exhibit comparable pharmacological activities.

    4-methoxybenzamides: These compounds have a similar benzamide moiety and are studied for their therapeutic potential.

Uniqueness

N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the quinoline and benzamide moieties allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H21N3O4

Molecular Weight

427.5 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-methoxybenzamide

InChI

InChI=1S/C25H21N3O4/c1-16(26-27-24(30)17-12-14-19(32-2)15-13-17)22-23(29)20-10-6-7-11-21(20)28(25(22)31)18-8-4-3-5-9-18/h3-15,29H,1-2H3,(H,27,30)/b26-16+

InChI Key

SWBRSNXANTVISA-WGOQTCKBSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)OC)/C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)OC)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O

Origin of Product

United States

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